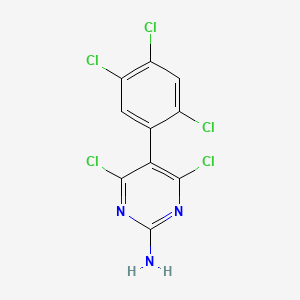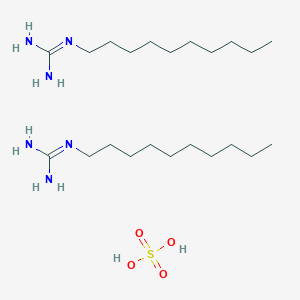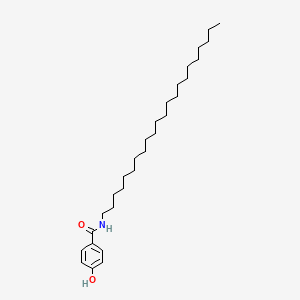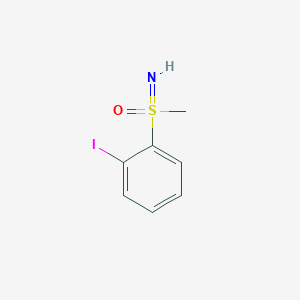
N2,4,6-Trimethylpyrimidine-2,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,4,6-Trimethylpyrimidine-2,5-diamine is a heterocyclic organic compound with a pyrimidine ring structure It is characterized by the presence of three methyl groups at positions 2, 4, and 6, and two amino groups at positions 2 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,4,6-Trimethylpyrimidine-2,5-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,6-trimethylpyrimidine with ammonia or an amine source under elevated temperatures and pressures. The reaction conditions, such as temperature, pressure, and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
N2,4,6-Trimethylpyrimidine-2,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of substituted pyrimidine derivatives.
Scientific Research Applications
N2,4,6-Trimethylpyrimidine-2,5-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N2,4,6-Trimethylpyrimidine-2,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
5-Methylpyrimidine-2,4-diamine: Similar structure but with a single methyl group at position 5.
N2-Methyl-5-(3,4,5-trimethoxybenzyl)pyrimidine-2,4-diamine: Contains additional functional groups, leading to different properties and applications.
Uniqueness
N2,4,6-Trimethylpyrimidine-2,5-diamine is unique due to the presence of three methyl groups and two amino groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
2-N,4,6-trimethylpyrimidine-2,5-diamine |
InChI |
InChI=1S/C7H12N4/c1-4-6(8)5(2)11-7(9-3)10-4/h8H2,1-3H3,(H,9,10,11) |
InChI Key |
JXAGNBSKBASCEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Benzyl-4-(2,4-dichlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13108660.png)




![1-[[4-(1,4,7,10-Tetrazacyclododec-1-ylmethyl)phenyl]methyl]-1,4,7,10-tetrazacyclododecane](/img/structure/B13108696.png)


![[1,2,5]Selenadiazolo[3,4-d]pyrimidine-5,7(3h,6h)-dione](/img/structure/B13108706.png)


